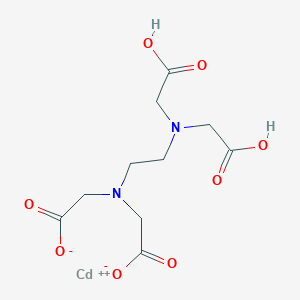

Edta, disodium cadmium salt

説明

Edta, disodium cadmium salt, is a coordination compound formed by the chelation of cadmium ions with ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in analytical chemistry and environmental remediation.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Edta, disodium cadmium salt, involves the reaction of cadmium salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The general reaction can be represented as follows:

[ \text{Cd}^{2+} + \text{H}_4\text{EDTA} + 2\text{NaOH} \rightarrow \text{Cd(EDTA)}^{2-} + 2\text{H}_2\text{O} + 2\text{Na}^+ ]

Industrial Production Methods: In industrial settings, the preparation of this compound, typically involves the use of high-purity cadmium salts and ethylenediaminetetraacetic acid. The reaction is carried out in aqueous solution, and the pH is carefully controlled to ensure complete chelation. The resulting solution is then filtered and concentrated to obtain the desired product.

化学反応の分析

Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions. It can also participate in redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.

Common Reagents and Conditions:

Complexation: The compound readily forms complexes with other metal ions in solution. Common reagents include various metal salts and buffer solutions to maintain the desired pH.

Redox Reactions: In the presence of reducing agents such as sodium borohydride, cadmium ions can be reduced to metallic cadmium.

Major Products Formed:

Complexation: Formation of stable metal-EDTA complexes.

Redox Reactions: Metallic cadmium and other reduced metal species.

科学的研究の応用

Medical Applications

Chelation Therapy

Disodium cadmium salt is primarily utilized in chelation therapy to treat heavy metal poisoning, particularly cadmium. The compound binds to toxic metals in the bloodstream, facilitating their excretion through urine. This application is critical as cadmium exposure can lead to severe health issues, including kidney damage and bone fragility .

Cardiovascular Health

There is ongoing research into the potential benefits of EDTA in treating cardiovascular diseases. Some studies suggest that EDTA may help reduce atherosclerosis by chelating calcium ions from arterial plaques, although more rigorous clinical trials are needed to establish its efficacy conclusively .

Neurotoxicity Management

Heavy metals are known neurotoxins that can lead to inflammatory responses in the nervous system. Disodium cadmium salt has been investigated for its ability to mitigate neurotoxic effects by binding metal ions that contribute to oxidative stress and inflammation .

Environmental Applications

Water Treatment

Disodium cadmium salt is employed in water treatment processes to remove heavy metals from contaminated water sources. Its ability to form stable complexes with cadmium and other toxic metals makes it an effective agent for environmental remediation .

Soil Remediation

In agricultural settings, EDTA is used to enhance the bioavailability of nutrients while also sequestering harmful metals from soil. This dual action helps improve soil quality and crop yield while minimizing the risk of metal toxicity in plants .

Industrial Applications

Food Preservation

EDTA is widely used as a food additive to prevent rancidity by sequestering trace metals that catalyze oxidation reactions. It helps maintain the quality and safety of various food products, including canned goods and salad dressings .

Cosmetics and Personal Care Products

In the cosmetic industry, disodium cadmium salt is included in formulations to enhance stability and prevent degradation caused by metal ions. It is commonly found in shampoos, lotions, and other personal care items .

Laboratory Applications

Biochemistry and Molecular Biology

In laboratory settings, disodium cadmium salt serves as a crucial reagent for various biochemical assays. It is used to deactivate metal-dependent enzymes and prevent metal ion contamination during experiments. Furthermore, it plays a role in tissue culture by preventing cell clumping through calcium chelation .

Analytical Chemistry

EDTA is extensively utilized in complexometric titrations for determining water hardness and analyzing metal concentrations in samples. Its ability to form stable complexes with divalent and trivalent cations allows for precise quantification of metal ions .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal poisoning | Reduces toxicity and facilitates excretion |

| Cardiovascular health | Potential reduction of arterial plaque | |

| Environmental | Water treatment | Removes heavy metals from contaminated sources |

| Soil remediation | Improves soil quality and nutrient availability | |

| Industrial | Food preservation | Prevents rancidity and maintains product quality |

| Cosmetics | Enhances stability of formulations | |

| Laboratory | Biochemical assays | Prevents metal ion contamination |

| Analytical chemistry | Accurate determination of metal concentrations |

Case Studies

-

Lead Poisoning Treatment

A study demonstrated the effectiveness of EDTA in treating lead poisoning in children. The administration of disodium cadmium salt resulted in significant reductions in blood lead levels, showcasing its potential as a therapeutic agent against heavy metal toxicity . -

Environmental Remediation

Research conducted on contaminated water bodies showed that EDTA significantly reduced cadmium levels when applied as part of a remediation strategy. The study highlighted its effectiveness in restoring environmental health by binding toxic metals . -

Cardiovascular Disease Management

A clinical trial explored the use of EDTA chelation therapy for patients with coronary artery disease. Preliminary results indicated improvements in cardiovascular function; however, further studies are necessary to validate these findings comprehensively .

作用機序

The primary mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that coordinate with the cadmium ion, forming a stable, water-soluble complex. This chelation process effectively sequesters the cadmium ion, preventing it from participating in unwanted chemical reactions .

類似化合物との比較

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms complexes with various metal ions.

Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but lower stability constants compared to EDTA.

Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.

Uniqueness: Edta, disodium cadmium salt, is unique due to its specific affinity for cadmium ions, making it particularly useful in applications where cadmium needs to be selectively chelated and removed. Its stability and solubility in aqueous solutions further enhance its utility in various scientific and industrial processes.

生物活性

Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that forms stable complexes with metal ions, enhancing their solubility and facilitating their removal from biological systems. The disodium salt of EDTA, particularly when complexed with cadmium, has garnered attention for its potential applications in bioremediation and therapeutic contexts. This article explores the biological activity of EDTA, disodium cadmium salt , focusing on its mechanisms of action, efficacy in reducing heavy metal toxicity, and its broader implications in health and environmental science.

EDTA functions primarily through chelation, a process where it binds to metal ions, thereby reducing their bioavailability and toxicity. The disodium cadmium salt specifically interacts with cadmium ions, forming a stable complex that can be excreted from the body or removed from contaminated environments. This chelation process is critical in mitigating the harmful effects of heavy metals in biological systems.

1. Chelation Therapy in Medicine

EDTA has been utilized in chelation therapy for treating heavy metal poisoning, including cadmium. Clinical studies have demonstrated that disodium EDTA can significantly lower blood levels of cadmium in patients with heavy metal toxicity. For instance, a study involving patients with coronary artery disease indicated that EDTA chelation therapy could reduce the burden of heavy metals, although its efficacy compared to placebo remains debated .

2. Aquatic Toxicology

Research has shown that EDTA effectively reduces cadmium accumulation in aquatic organisms. A study on Sarotherodon galilaeus fish revealed that incorporating EDTA into their diet significantly decreased cadmium concentrations in both their tissues and the surrounding water . The results indicated improved growth rates and biochemical parameters in treated fish, highlighting the potential of EDTA as a feed additive in aquaculture to mitigate heavy metal toxicity.

| Study | Organism | Cadmium Concentration Reduction | Growth Improvement |

|---|---|---|---|

| Gopal et al. (2009) | Sarotherodon galilaeus | Significant decrease observed | Enhanced weight gain |

| Kargin (1996) | Tilapia zilli | Highest reduction in gills | Improved nutrient utilization |

3. Antimicrobial Properties

Recent studies have also indicated that EDTA possesses antimicrobial activity against various pathogens, including fungi and bacteria. For example, research demonstrated that disodium EDTA inhibited the growth of Fusarium graminearum, a common plant pathogen, by affecting cell wall integrity and permeability . This property suggests potential applications in agriculture for managing fungal infections.

Case Studies

- Clinical Trial on CAD : The TACT (Trial to Assess Chelation Therapy) investigated the effects of intravenous disodium EDTA on patients with coronary artery disease. Although initial enthusiasm surrounded its use for reducing cardiovascular events linked to heavy metal exposure, subsequent analyses questioned its overall effectiveness compared to standard treatments .

- Aquatic Studies : A series of experiments conducted over several weeks demonstrated that various concentrations of EDTA reduced cadmium levels in fish while promoting healthier growth metrics. These findings advocate for the use of EDTA as a safe method for detoxifying aquatic environments contaminated with heavy metals .

Research Findings

The effectiveness of EDTA as a chelator is supported by various studies that highlight its binding affinity for toxic metals over essential nutrients. For instance:

- The formation constants for cadmium and lead are significantly higher than those for essential minerals such as calcium and magnesium, indicating a preferential binding that enhances detoxification efforts .

- Studies have shown that using EDTA can lead to significant reductions in toxic metal accumulation across different biological systems, reinforcing its role as an effective remediation agent.

特性

IUPAC Name |

cadmium(2+);2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVHPLKTMNPRV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CdN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166676 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15954-91-3 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。